molecular formula C14H17NO5S B11174745 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide CAS No. 57752-74-6

3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B11174745
CAS No.: 57752-74-6
M. Wt: 311.36 g/mol
InChI Key: BLGLSULLTLDOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups and a thiolane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiolane derivative reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohols.

    Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and thiolane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the thiolane ring, which may result in different chemical and biological properties.

    3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)aniline: Similar structure but with an aniline group instead of a benzamide core.

Properties

CAS No.

57752-74-6

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C14H17NO5S/c1-18-10-6-8(7-11(19-2)12(10)20-3)13(16)15-9-4-5-21-14(9)17/h6-7,9H,4-5H2,1-3H3,(H,15,16)

InChI Key

BLGLSULLTLDOKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCSC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.